An In-depth Technical Guide to 4-Methylpentanoic acid-D12
An In-depth Technical Guide to 4-Methylpentanoic acid-D12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of 4-Methylpentanoic acid-D12. This deuterated internal standard is a crucial tool for the accurate quantification of 4-methylpentanoic acid in various biological and environmental matrices.
Core Chemical Properties
4-Methylpentanoic acid-D12, also known as isocaproic acid-D12, is a stable isotope-labeled derivative of 4-methylpentanoic acid. Its physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆D₁₂O₂ | [1][2][3][4] |
| Molecular Weight | 128.23 g/mol | [1][3][4] |
| CAS Number | 116287-57-1 | [2] |
| Appearance | Neat oil or liquid | [1][5] |
| Purity | ≥98% atom % D; ≥99% deuterated forms (d1-d12) | [1][6] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years | [2] |
Solubility
The solubility of 4-Methylpentanoic acid-D12 in various solvents is detailed in the following table, making it adaptable for a range of analytical methodologies.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 10 mg/ml | [2] |
| Dimethyl sulfoxide (DMSO) | 10 mg/ml | [2] |
| Ethanol | 10 mg/ml | [2] |
| Phosphate-buffered saline (PBS), pH 7.2 | 0.1 mg/ml | [2] |
Synthesis of 4-Methylpentanoic acid-D12
While specific proprietary synthesis methods may vary between suppliers, a common approach for the synthesis of deuterated fatty acids involves the malonic ester synthesis followed by deuteration. The following is a representative protocol.
Experimental Protocol: Malonic Ester Synthesis and Deuteration
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Alkylation of Diethyl Malonate: Diethyl malonate is reacted with a strong base, such as sodium ethoxide, to form an enolate. This enolate is then alkylated with a suitable deuterated alkyl halide, for example, 1-bromo-2-methylpropane-d9. This reaction is typically carried out in an anhydrous ethanol solvent under an inert atmosphere.
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Hydrolysis: The resulting deuterated diethyl malonate derivative is then hydrolyzed to the corresponding dicarboxylic acid. This is achieved by refluxing with a strong acid, such as hydrochloric acid.
-
Decarboxylation: The deuterated dicarboxylic acid is subsequently heated to induce decarboxylation, yielding 4-Methylpentanoic acid with deuterium atoms at specific positions.
-
Perdeuteration (if required): For complete deuteration (D12), further H/D exchange reactions may be necessary. This can be achieved using methods like heating with D₂O in the presence of a catalyst (e.g., platinum on carbon).
-
Purification: The final product is purified using techniques such as distillation or column chromatography to achieve high isotopic and chemical purity.
Analytical Applications: Internal Standard in Mass Spectrometry
The primary application of 4-Methylpentanoic acid-D12 is as an internal standard for the quantification of endogenous 4-methylpentanoic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[2][7]. The stable isotope-labeled standard co-elutes with the analyte of interest but is distinguished by its higher mass, allowing for accurate correction of matrix effects and variations in sample preparation and instrument response.
Experimental Protocol: Quantification of 4-Methylpentanoic Acid using GC-MS
-
Sample Preparation:
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To a known volume or weight of the biological sample (e.g., plasma, urine, cell lysate), add a precise amount of 4-Methylpentanoic acid-D12 internal standard solution.
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate) to isolate the fatty acids.
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
Derivatization:
-
To increase volatility for GC analysis, derivatize the extracted fatty acids. A common method is esterification to form methyl esters using a reagent like BF₃ in methanol.
-
Heat the sample with the derivatizing agent, then extract the resulting fatty acid methyl esters (FAMEs) with a non-polar solvent like hexane.
-
-
GC-MS Analysis:
-
Inject the hexane extract containing the FAMEs onto a GC column (e.g., a polar capillary column).
-
The GC will separate the FAMEs based on their boiling points and polarity.
-
The mass spectrometer will detect and quantify the ions corresponding to the methyl ester of 4-methylpentanoic acid and its deuterated internal standard.
-
-
Data Analysis:
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Generate a calibration curve by analyzing standards containing known concentrations of 4-methylpentanoic acid and a fixed concentration of the D12-internal standard.
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Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each standard and sample.
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Determine the concentration of 4-methylpentanoic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.
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Logical Relationship: Analyte and Internal Standard
The core principle of using a stable isotope-labeled internal standard is the assumption that the analyte and the standard behave identically during sample processing and analysis, with the only difference being their mass.
This technical guide provides a foundational understanding of 4-Methylpentanoic acid-D12 for its effective application in research and development. For specific applications, optimization of the described protocols may be necessary.
References
- 1. Documents download module [ec.europa.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biocompare.com [biocompare.com]
- 4. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reinforced lipids - Wikipedia [en.wikipedia.org]
- 6. larodan.com [larodan.com]
- 7. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
